4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-
Overview
Description
4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- is a heterocyclic compound featuring a five-membered ring with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- typically involves the reaction of phenylmethylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: It is used in the development of agrochemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in oxidative stress and apoptosis pathways.
Pathways Involved: The compound induces reactive oxygen species (ROS) production, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, which accelerates apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-ones: These compounds have similar structures but differ in the position of the carbonyl group.
Benzimidazolidin-2-ones: These compounds contain a benzene ring fused to the imidazolidinone ring, offering different chemical properties and applications.
Uniqueness
4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to other imidazolidinones. Its ability to induce apoptosis through ROS production and JNK pathway activation sets it apart from other similar compounds .
Properties
IUPAC Name |
1-benzyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-7-12(10(14)11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALZXYUJJZVVFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418649 | |
Record name | 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-07-4 | |
Record name | 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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